REACTION_SMILES
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[CH3:24][OH:25].[F:1][CH:2]([CH2:3][N:4]1[CH2:5][CH2:6][CH:7]([NH:10][C:11](=[O:12])[O:13][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:8][CH2:9]1)[CH2:21][CH2:22][CH3:23]>>[F:1][CH:2]([CH2:3][N:4]1[CH2:5][CH2:6][CH:7]([NH2:10])[CH2:8][CH2:9]1)[CH2:21][CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(F)CN1CCC(NC(=O)OCc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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CCCC(F)CN1CCC(N)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |